3-Hydroxy-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-Hydroxy-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H9NO4S It is characterized by the presence of a hydroxyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzene-1-sulfonamide typically involves the sulfonation of 3-Hydroxy-4-methoxybenzene. The process can be carried out using sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl or methoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-Hydroxy-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The hydroxyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxybenzene-1-sulfonamide
- 3-Hydroxy-4-methoxybenzoic acid
- 3-Methoxy-4-hydroxybenzene-1-sulfonamide
Comparison: 3-Hydroxy-4-methoxybenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAIAKVTJXISFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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